molecular formula C19H13F3N2O4 B13426393 (Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid CAS No. 2341-42-6

(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid

Cat. No.: B13426393
CAS No.: 2341-42-6
M. Wt: 390.3 g/mol
InChI Key: XYHFOCVVLDYSPO-FPLPWBNLSA-N
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Description

(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a trifluoroacetyl group and a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid typically involves multiple steps, starting with the preparation of the fluorenyl amine derivative. The trifluoroacetyl group is introduced through a reaction with trifluoroacetyl chloride under controlled conditions . The final step involves the formation of the but-2-enoic acid moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. The trifluoroacetyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Properties

CAS No.

2341-42-6

Molecular Formula

C19H13F3N2O4

Molecular Weight

390.3 g/mol

IUPAC Name

(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid

InChI

InChI=1S/C19H13F3N2O4/c20-19(21,22)18(28)24-17-13-4-2-1-3-11(13)12-6-5-10(9-14(12)17)23-15(25)7-8-16(26)27/h1-9,17H,(H,23,25)(H,24,28)(H,26,27)/b8-7-

InChI Key

XYHFOCVVLDYSPO-FPLPWBNLSA-N

Isomeric SMILES

C1=CC=C2C3=C(C=C(C=C3)NC(=O)/C=C\C(=O)O)C(C2=C1)NC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)NC(=O)C=CC(=O)O)C(C2=C1)NC(=O)C(F)(F)F

Origin of Product

United States

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